2-Ethenyl-6-nitro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-6-nitro-1,3-benzothiazole: is a heterocyclic compound that features a benzothiazole ring substituted with an ethenyl group at the 2-position and a nitro group at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration to introduce the nitro group at the 6-position. The ethenyl group can be introduced through a Heck reaction or a Wittig reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials
Wirkmechanismus
The mechanism of action of 2-Ethenyl-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.
Anti-inflammatory Activity: The compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of an ethenyl group.
2-Methyl-6-nitrobenzothiazole: Similar structure but with a methyl group instead of an ethenyl group.
2-Ethenyl-4-nitrobenzothiazole: Similar structure but with the nitro group at the 4-position instead of the 6-position.
Uniqueness: 2-Ethenyl-6-nitro-1,3-benzothiazole is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
195455-40-4 |
---|---|
Molekularformel |
C9H6N2O2S |
Molekulargewicht |
206.219 |
IUPAC-Name |
2-ethenyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h2-5H,1H2 |
InChI-Schlüssel |
JBGKKUJMEFUKNM-UHFFFAOYSA-N |
SMILES |
C=CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Synonyme |
Benzothiazole, 2-ethenyl-6-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.